N-(6-甲基-1,3-苯并噻唑-2-基)-4-苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

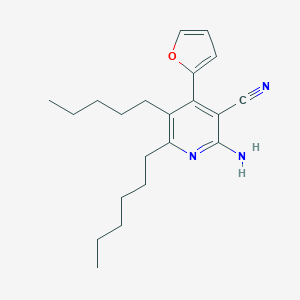

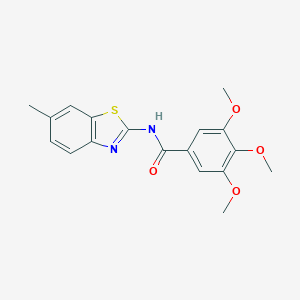

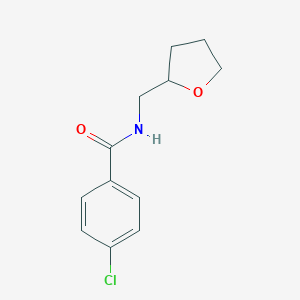

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of benzene and thiazole rings . The compound also contains a phenyl group and an amide group .科学研究应用

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis. The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anti-Inflammatory and Analgesic Activities

Some benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa .

Inhibition of Acetylcholinesterase (AChE)

Certain benzothiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a key role in neurological functions . The most potent of these compounds was further studied to gain insight into the mechanism of AChE inhibition .

Development of New Drugs

Benzothiazole derivatives are being used in the development of new drugs . Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis of Heterocyclic Azo Dyes

Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes . These dyes are synthesized using the standard diazo-coupling process .

Pharmacological Evaluation

Benzothiazole derivatives are being pharmacologically evaluated for their potential therapeutic effects . This includes testing for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

作用机制

Target of Action

The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSDHQVGLPWVDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B438007.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)